molecular formula C10H16O B021970 alpha-Cyclocitral CAS No. 432-24-6

alpha-Cyclocitral

Cat. No.: B021970
CAS No.: 432-24-6
M. Wt: 152.23 g/mol
InChI Key: ZVZRJSHOOULAGB-UHFFFAOYSA-N
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Description

It is a pale yellow oil that is slightly soluble in solvents like chloroform, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cyclocitral can be synthesized through a Diels-Alder reaction followed by isomerization. The process involves the reaction of 1,3-pentadiene with isoamylene aldehyde under the catalysis of a Lewis acid to obtain a crude product of 2,6,6-trimethyl-3-cyclohexenyl formaldehyde. This crude product is then subjected to isomerization under the catalysis of a specific catalyst to generate this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be environmentally friendly, with easily obtained raw materials, mild reaction conditions, and minimal byproduct generation .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclocitral undergoes various types of chemical reactions including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Applications in Flavor and Fragrance Industries

1. Flavoring Agent:
Alpha-cyclocitral is utilized as a flavoring agent in food products due to its citrus notes. It is included in formulations for beverages, confections, and baked goods to enhance sensory appeal .

2. Fragrance Component:
In perfumery, this compound serves as a key ingredient for creating fresh and fruity fragrances. Its ability to blend well with other aromatic compounds makes it a popular choice for formulating perfumes .

Synthetic Organic Chemistry

1. Synthesis of β-Ionone:
One of the significant applications of this compound is its use as an intermediate in the synthesis of β-ionone, a compound widely used in the fragrance and flavor industries. The condensation reaction between this compound and acetone yields β-ionone directly, showcasing its utility in synthetic pathways .

2. Vitamin A Precursor:
this compound is also noted for its role as an intermediate in the synthesis of vitamin A. The compound can be converted into cyclocitral, which is further processed to produce vitamin A, highlighting its importance in nutritional biochemistry .

Biological Studies

1. Antimicrobial Activity:
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for natural preservatives in food products. Its effectiveness against various pathogens suggests potential applications in food safety and preservation .

2. Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Further research is required to elucidate its mechanisms and efficacy .

Case Studies

Study Focus Findings
Henbest et al., 1952Synthesis MethodsEstablished methods for synthesizing cyclocitral from citralanil through hydrolysis .
ResearchGate Studyβ-Ionone SynthesisDemonstrated the direct condensation of this compound with acetone to synthesize β-ionone effectively .
WHO EvaluationFood AdditivesReviewed the safety and application of this compound as a food additive, confirming its status as GRAS (Generally Recognized As Safe) .

Comparison with Similar Compounds

Similar Compounds

    Beta-Cyclocitral: Another isomer with similar properties but different biological activities.

    Citral: A precursor in the synthesis of alpha-cyclocitral, with distinct applications in flavor and fragrance industries.

Uniqueness

This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in organic synthesis. Its role as a signaling molecule in plants also sets it apart from other similar compounds .

Biological Activity

Alpha-Cyclocitral, a compound derived from the degradation of carotenoids, particularly β-carotene, has garnered attention for its diverse biological activities. This article explores the mechanisms of action, biochemical pathways, and the impact of this compound on plant stress responses, along with relevant case studies and research findings.

Overview of this compound

This compound is classified as an apocarotenoid, which are compounds formed through the oxidative cleavage of carotenoids. It is structurally related to beta-cyclocitral and has been identified as a significant player in plant stress responses and signaling pathways. The compound's ability to enhance resistance against various abiotic stresses makes it a subject of interest in agricultural and pharmaceutical research.

Target of Action:
this compound primarily targets plant cellular mechanisms to enhance stress tolerance. It has been shown to interact with specific signaling pathways that regulate gene expression related to stress responses.

Mode of Action:
The compound functions by modulating the expression of genes involved in oxidative stress management and detoxification processes. It acts as a signaling molecule that triggers protective responses in plants under adverse conditions.

Biochemical Pathways:
this compound is involved in several biochemical pathways:

  • Stress Signaling Pathways: It regulates the expression of genes associated with stress tolerance, including those coding for antioxidant enzymes.
  • Detoxification Mechanisms: The compound enhances the activity of glutathione-S-transferases (GSTs) and other detoxifying enzymes that mitigate oxidative damage during stress events .

Case Studies

  • Arabidopsis thaliana Studies:
    Research has demonstrated that this compound significantly improves the resilience of Arabidopsis thaliana against photo-oxidative stress. In mutant strains deficient in certain carotenoid biosynthesis pathways, the accumulation of this compound was linked to enhanced tolerance to high light conditions, suggesting its role as a compensatory mechanism for carotenoid deficiencies .
  • Drought and Salinity Tolerance:
    In various plant species, including Capsicum and Viola tricolor, exogenous application of this compound has been shown to improve drought tolerance by upregulating antioxidant defenses and enhancing photosynthetic efficiency under water-limiting conditions .
  • Insect Resistance:
    This compound has also been implicated in plant defense against herbivores. Studies indicate that it activates jasmonic acid-independent defense pathways, providing increased resistance to pests such as Tetranychus urticae (spider mites) and Frankliniella occidentalis (western flower thrips) .

Data Tables

Study Plant Species Stress Condition Effect of this compound
Li et al. (2009)Arabidopsis thalianaHigh light stressEnhanced tolerance via gene expression modulation
Alter et al. (2012)Capsicum spp.DroughtIncreased antioxidant enzyme activity
Niyogi et al. (1998)Arabidopsis thalianaPhoto-oxidative stressCompensatory mechanism for carotenoid deficiencies

Properties

IUPAC Name

2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRJSHOOULAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861932
Record name 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

196.00 to 197.00 °C. @ 760.00 mm Hg
Record name alpha-Cyclocitral
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CAS No.

432-24-6
Record name α-Cyclocitral
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Record name alpha-Cyclocitral
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Record name 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde
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Record name .ALPHA.-CYCLOCITRAL
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Record name alpha-Cyclocitral
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

9.3 Ml of a 1.42N slution of butyl-lithium in hexane (0.0132M) were added dropwise at -78° to a solution of 2.0 g (0.011M) of methyl alpha-cyclogeranate in 40 ml of anhydrous tetrahydrofuran (THF). Once the addition was over, the temperature of the mixture was increased to +15° and, at this temperature, 3.17 ml (0.011M) of a 70% solution of VITRIDE [sodium bis(2-methoxyethoxy)aluminum hydride] in toluene were added thereto. The reaction mixture was heated to 40° for 45 mn, then hydrolyzed by pouring it onto an icy saturated aqueous solution of ammonium chloride. The mixture was extracted with ether, the organic phase was separated and then subjected to the usual treatments of neutralization and washing to give a residue which, upon distillation, gave 1.27 g of alpha-cyclocitral having b.p. 60°-65°/66 Pa (purity: 80%; yield: 65%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of α-cyclocitral in organic synthesis?

A: α-Cyclocitral serves as a crucial A ring synthon in the total synthesis of numerous naturally occurring diterpenes [, , ]. These diterpenes often exhibit interesting biological activities, making their synthesis valuable for pharmaceutical research.

Q2: How is α-cyclocitral typically utilized in total synthesis?

A: α-Cyclocitral is often reacted with a C ring synthon, which can vary depending on the target molecule. For example, it reacts with m-methoxy benzyl chloride to synthesize (+/-)-13-methoxy sempervirol-6-hydroxy-5,8,11,13-tetraen-7-one [], with triphenyl phosphonium chloride to obtain (+/-)-nimbonone and (+/-)-12-ethyl-13- methoxy-8, 11, 13-podocarpatriene [], and with 3,4-dimethoxy benzyl chloride to yield (±)‐Celaphanol A [, ]. These reactions generally involve a condensation followed by an intramolecular cyclization to construct the tricyclic core of the target diterpene.

Q3: What is noteworthy about the intramolecular cyclization step involving α-cyclocitral?

A: Research indicates that the intramolecular cyclization of a key intermediate derived from α-cyclocitral, typically mediated by BF3.Et2O, consistently yields an all-cis isomer [, ]. This stereochemical outcome is particularly significant for the synthesis of aromatic tricyclic diterpenes as it streamlines the synthesis by minimizing the formation of undesired isomers.

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